molecular formula C8H7NO4 B032502 4-Nitrophenyl acetate CAS No. 830-03-5

4-Nitrophenyl acetate

Cat. No. B032502
Key on ui cas rn: 830-03-5
M. Wt: 181.15 g/mol
InChI Key: QAUUDNIGJSLPSX-UHFFFAOYSA-N
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Patent
US06809206B2

Procedure details

A 200-mL 2-necked round bottom flask was fitted with thermometer, reflux condenser, magnetic stirrer, and nitrogen bypass. The flask was charged with 4.53 g (25 mmol) of 4-nitrophenyl acetate, 2.94 g (26.25 mmol) of 1,3-cyclohexanedione, 5.69 g (56.25 mmol) of triethylamine, 0.22 g (2.5 mmol) of acetone cyanohydrin, and 60 mL of acetonitrile. The mixture was heated to reflux with stirring for 3 hr. The mixture was allowed to cool to room temperature and volatiles were removed under reduced pressure to give 20.0 g of red oil. Chromatographic separation on silica gel afforded the title product. 1H NMR (CDCl3): δ 1.99 (m, 2), 2.52 (m, 2), 2.62 (s, 3), 2.68 (m, 2).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC1C=CC([N+]([O-])=O)=CC=1)(=[O:3])[CH3:2].[C:14]1(=[O:21])[CH2:19][CH2:18][CH2:17][C:16](=[O:20])[CH2:15]1.C(N(CC)CC)C>CC(C)(O)C#N.C(#N)C>[C:1]([CH:15]1[C:16](=[O:20])[CH2:17][CH2:18][CH2:19][C:14]1=[O:21])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.53 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.94 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
5.69 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.22 g
Type
catalyst
Smiles
CC(C#N)(O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 200-mL 2-necked round bottom flask was fitted with thermometer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)C1C(CCCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 518.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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